

# Introduction to cleavable linkers in ADC development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | Acid-propionylamino-Val-Cit-OH |           |
| Cat. No.:            | B12301890                      | Get Quote |

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development

### Introduction: The Critical Role of the Linker

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload.[1] The linker, a chemical bridge connecting these two components, is paramount to the success of an ADC.[2][3] Its primary role is to ensure the ADC remains stable and intact during systemic circulation, preventing the premature release of the highly toxic payload that could harm healthy tissues.[2][4][5] Upon reaching the target tumor cell, the linker must then facilitate the efficient and controlled release of the payload to exert its cell-killing effect.[2][6]

Cleavable linkers are a dominant class of linkers designed to be severed under specific physiological conditions that are unique to the tumor microenvironment or the intracellular compartments of cancer cells.[1][7][8] This triggered release mechanism is advantageous as it can deliver the payload in its most active, unmodified form.[8] The success of these linkers hinges on their ability to effectively differentiate between conditions in the bloodstream (e.g., neutral pH of ~7.4) and those at the target site, such as the acidic environment of lysosomes (pH 4.5–5.0), the high concentration of intracellular reducing agents like glutathione (GSH), or the overexpression of specific enzymes like cathepsins.[9][10][11]

This guide provides a technical overview of the core types of cleavable linkers, a comparative summary of their performance, detailed experimental protocols for their evaluation, and



diagrams illustrating key concepts in their development and mechanism of action.

## **Types of Cleavable Linkers and Their Mechanisms**

Cleavable linkers are broadly categorized based on their mechanism of cleavage. The three most established strategies are protease-sensitivity, pH-sensitivity, and disulfide reduction.[2]

#### **Protease-Sensitive Linkers**

This strategy exploits the overexpression of proteases, such as cathepsin B, within the lysosomes of tumor cells.[2][7] The linkers incorporate a specific peptide sequence that is recognized and cleaved by these enzymes.

- Valine-Citrulline (Val-Cit): The most widely used protease-cleavable motif is the Val-Cit dipeptide.[2][7] It is highly stable in plasma but is efficiently cleaved by cathepsin B following ADC internalization and trafficking to the lysosome.[12] This cleavage often precedes the release of the payload via a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which rapidly decomposes to liberate the unmodified drug.[10]
- Valine-Alanine (Val-Ala): The Val-Ala dipeptide is another effective motif. While it is cleaved by cathepsin B at roughly half the rate of Val-Cit, it exhibits lower hydrophobicity, which can be advantageous during ADC conjugation and may improve pharmacokinetic properties.[1]
- Gly-Gly-Phe-Gly (GGFG): This tetrapeptide linker is notably used in the ADC Enhertu.[13] It is cleaved by lysosomal proteases like cathepsin L and allows for a high drug-to-antibody ratio (DAR) while maintaining plasma stability.[9][13]

### pH-Sensitive (Acid-Labile) Linkers

These linkers are designed to be stable at the neutral pH of blood ( $\sim$ 7.4) but hydrolyze rapidly in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[5][10]

Hydrazones: Hydrazone-based linkers were used in the first clinically approved ADC, gemtuzumab ozogamicin (Mylotarg).[1][10] Upon acid catalysis, the hydrazone bond is hydrolyzed, releasing the payload. However, traditional hydrazone linkers can exhibit insufficient stability in circulation, with half-lives around 2 days in human plasma, which has limited their use to moderately cytotoxic payloads.[5]



Carbonates and Silyl Ethers: To improve stability, other acid-labile structures have been explored. Simple carbonates show limited serum stability, but this can be enhanced with modifications.[10] More recently, novel silyl ether-based linkers have been developed with significantly improved plasma stability (t½ > 7 days), making them potentially suitable for use with highly potent payloads.[5]

### Glutathione-Sensitive (Reducible) Linkers

This approach leverages the significant concentration gradient of glutathione (GSH), a reducing agent, which is much higher inside cells (1-10 mM) than in the blood plasma ( $\sim$ 5  $\mu$ M).[13]

• Disulfide Bonds: Linkers containing a disulfide bond are stable in the oxidative environment of the bloodstream. Once the ADC is internalized, the high intracellular GSH concentration reduces the disulfide bond, cleaving the linker and releasing the drug.[3][7] The cleavage kinetics of these linkers can be fine-tuned by introducing steric hindrance around the disulfide bond. For instance, adding methyl groups to the α-carbon can increase stability and modulate the release rate, with mono-substituted structures often showing optimal pharmacological activity.[10]

### **Emerging and Novel Cleavable Linkers**

Research continues to produce novel cleavage strategies to expand the applicability and improve the therapeutic index of ADCs.

- Glycosidase-Cleavable Linkers: These linkers are cleaved by lysosomal glycosidases like β-glucuronidase or β-galactosidase, which are highly active at lysosomal pH.[6] This approach offers an alternative enzymatic release mechanism.
- Fe(II)-Cleavable Linkers: Taking advantage of the abnormal iron metabolism in some cancers, which leads to elevated levels of unbound ferrous iron (Fe(II)), linkers containing a 1,2,4-trioxolane scaffold have been developed. These are cleaved via a Fenton reaction with Fe(II).[5]
- Bioorthogonal "Click-to-Release" Linkers: This innovative strategy involves a two-step approach where the ADC first binds to the tumor cell surface. Subsequently, a non-toxic, external activating agent is administered. This agent triggers a rapid and highly specific bioorthogonal reaction (e.g., an inverse electron-demand Diels-Alder reaction) with the linker,



causing payload release in the tumor microenvironment.[14] This approach allows ADCs to be used against non-internalizing targets, potentially expanding their therapeutic reach.[14]

# Data Presentation: Comparative Performance of Cleavable Linkers

The selection of a linker is a critical decision driven by quantitative performance metrics. The following table summarizes key stability and cleavage data for different linker types based on published studies.



| Linker Type               | Specific<br>Example                   | Cleavage<br>Trigger  | Stability<br>Metric                    | Value                       | Reference |
|---------------------------|---------------------------------------|----------------------|----------------------------------------|-----------------------------|-----------|
| Protease-<br>Sensitive    | Val-Cit-PABC                          | Cathepsin B          | Relative<br>Cleavage<br>Rate           | 1x (Baseline)               | [15]      |
| Protease-<br>Sensitive    | Val-Ala-PABC                          | Cathepsin B          | Relative<br>Cleavage<br>Rate           | ~0.5x vs. Val-<br>Cit       | [1][15]   |
| Protease-<br>Sensitive    | Phe-Lys-<br>PABC                      | Cathepsin B          | Relative<br>Cleavage<br>Rate           | ~30x vs. Val-<br>Cit        | [15]      |
| Protease-<br>Sensitive    | Modified Val-<br>Cit (cBu-Cit)        | Cathepsin B          | Plasma<br>Stability (Rat,<br>4.5 days) | 97% Intact<br>ADC           | [1]       |
| pH-Sensitive              | Phenylketone<br>-derived<br>Hydrazone | Low pH (4.5)         | Plasma Half-<br>Life (t½)              | ~2 days                     | [5]       |
| pH-Sensitive              | Carbonate                             | Low pH (4.5)         | Plasma Half-<br>Life (t½)              | ~36 hours                   | [5]       |
| pH-Sensitive              | Silyl Ether                           | Low pH (4.5)         | Plasma Half-<br>Life (t½)              | > 7 days                    | [5]       |
| Glutathione-<br>Sensitive | Hindered<br>Disulfide<br>(SPDB)       | Glutathione<br>(GSH) | MTD in mice<br>(vs. Val-Cit)           | 10 mg/kg (vs.<br>2.5 mg/kg) | [5]       |

Note: Data are illustrative and can vary based on the specific ADC construct, payload, and experimental conditions. MTD refers to Maximum Tolerated Dose.

## Mandatory Visualizations ADC Mechanism of Action













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. njbio.com [njbio.com]
- 4. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavable linkers for ADCs ProteoGenix [proteogenix.science]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. iphasebiosci.com [iphasebiosci.com]
- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 11. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 12. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers American Chemical Society [acs.digitellinc.com]
- 13. Types of ADC Linkers [bocsci.com]
- 14. books.rsc.org [books.rsc.org]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Introduction to cleavable linkers in ADC development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12301890#introduction-to-cleavable-linkers-in-adc-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com